6-Fluoro-2-methoxyquinoline-3-carboxylic acid 6-Fluoro-2-methoxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645013
InChI: InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol

6-Fluoro-2-methoxyquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17645013

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-methoxyquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
IUPAC Name 6-fluoro-2-methoxyquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)
Standard InChI Key FJGSSMQWLGSBFF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 6-fluoro-2-methoxyquinoline-3-carboxylic acid is C11H8FNO3\text{C}_{11}\text{H}_{8}\text{FNO}_{3}, with a molecular weight of 221.18 g/mol. Key structural features include:

  • Fluorine atom at position 6: Enhances electronegativity and metabolic stability.

  • Methoxy group at position 2: Improves solubility and influences binding interactions.

  • Carboxylic acid at position 3: Facilitates hydrogen bonding with biological targets.

The IUPAC name is 6-fluoro-2-methoxyquinoline-3-carboxylic acid, and its canonical SMILES representation is COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O .

Physicochemical Profile

PropertyValue
Molecular FormulaC11H8FNO3\text{C}_{11}\text{H}_{8}\text{FNO}_{3}
Molecular Weight221.18 g/mol
LogP (Partition Coefficient)~2.5
Solubility in WaterLow (enhanced via salt formation)

The compound’s low aqueous solubility (logP2.5\log P \approx 2.5) poses formulation challenges, often necessitating co-solvents (e.g., DMSO) or salt forms (e.g., sodium salts) for biological testing .

Synthetic Routes and Optimization

Conventional Synthesis

The synthesis typically involves a multi-step sequence:

  • Quinoline Core Formation: Friedländer condensation of substituted benzaldehydes with β-keto esters under acidic conditions.

  • Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or NN-fluorobenzenesulfonimide.

  • Methoxylation: Nucleophilic substitution with methanol in the presence of a base (e.g., NaH).

  • Carboxylation: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective functionalization.

Green Synthesis Advances

Recent methodologies emphasize solvent-free or aqueous conditions to improve sustainability. For example, the use of {Mo 132} polyoxometalates as catalysts reduces reaction times and enhances yields in fluoroquinolone derivatization .

Biological Activities and Mechanisms

Antibacterial Action

The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Fluorine at position 6 enhances binding affinity to the gyrase-DNA complex, while the carboxylic acid group interacts with magnesium ions at the enzyme’s active site .

Comparative Efficacy:

Bacterial StrainIC₅₀ (µM)Reference
E. coli (Gram-negative)0.36
S. aureus (Gram-positive)1.2

Antiviral Activity

Preliminary evidence suggests activity against HIV-1 via integrase inhibition, though specific data for this compound remain limited .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Fluorine at Position 6: Increases metabolic stability and target affinity.

  • Methoxy at Position 2: Balances solubility and lipophilicity.

  • Carboxylic Acid at Position 3: Essential for metal ion chelation in enzymatic targets.

Comparative Analysis with Analogues

CompoundActivity (IC₅₀)Key Feature
6-Fluoro-2-methoxyquinoline-3-carboxylic acid0.36 µM (E. coli)Optimal substituent balance
6-Chloro-2-methyl analogueInactiveHalogen size affects binding
Trifluoromethyl derivative0.58 µM (E. coli)Enhanced lipophilicity

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Methoxy singlet at δ\delta 3.9 ppm; fluorine coupling splits adjacent protons (J=812HzJ = 8–12 \, \text{Hz}).

  • ¹⁹F NMR: Distinct signal at δ\delta -120 ppm confirms fluorination.

  • HPLC-MS: Purity >98% using C18 columns (acetonitrile/0.1% formic acid) .

X-ray Crystallography

Resolves stereochemical ambiguities; the carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the planar quinoline core .

Therapeutic Applications and Challenges

Antibacterial Formulations

  • Nanoformulations: Liposomal encapsulation improves bioavailability against multidrug-resistant pathogens.

  • Combination Therapies: Synergy with β-lactam antibiotics enhances efficacy .

Oncological Prospects

  • SIRT3-Targeted Therapy: Potential for leukemia treatment via differentiation induction.

  • Angiogenesis Inhibition: VEGFR-2 binding reduces tumor vasculature .

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